molecular formula C25H23NO2 B2446004 N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1022128-17-1

N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2446004
CAS No.: 1022128-17-1
M. Wt: 369.464
InChI Key: YBTNCNBKONXGBH-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a phenylcarbonyl group attached to a phenyl ring, which is further connected to a phenylcyclopentyl group through a formamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the phenylcarbonyl intermediate. This intermediate is then reacted with phenylcyclopentylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide include:

  • N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide
  • N-(4-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide

Uniqueness

What sets this compound apart from its similar compounds is its specific structural configuration, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO2/c27-23(19-11-3-1-4-12-19)21-15-7-8-16-22(21)26-24(28)25(17-9-10-18-25)20-13-5-2-6-14-20/h1-8,11-16H,9-10,17-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTNCNBKONXGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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